Ethyl 1-(chlorosulfonyl)piperidine-2-carboxylate
Description
Ethyl 1-(chlorosulfonyl)piperidine-2-carboxylate is a piperidine-based organosulfur compound featuring a chlorosulfonyl (-SO$2$Cl) group at the 1-position and an ethyl ester (-COOEt) at the 2-position of the piperidine ring. Its molecular formula is C$8$H${14}$ClNO$4$S, with a molecular weight of approximately 255.72 g/mol (inferred from analogous methyl derivatives ). The chlorosulfonyl group imparts high electrophilicity, making the compound a versatile intermediate in synthesizing sulfonamides, sulfonate esters, and other bioactive molecules.
Properties
Molecular Formula |
C8H14ClNO4S |
|---|---|
Molecular Weight |
255.72 g/mol |
IUPAC Name |
ethyl 1-chlorosulfonylpiperidine-2-carboxylate |
InChI |
InChI=1S/C8H14ClNO4S/c1-2-14-8(11)7-5-3-4-6-10(7)15(9,12)13/h7H,2-6H2,1H3 |
InChI Key |
LGLAGFGRWNMERP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCCN1S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Piperidine-2-carboxylate Core
Starting Material: Ethyl 2-piperidinecarboxylate (ethyl isonipecotate) is commercially available or can be synthesized via known methods involving the cyclization of amino acids or related precursors.
- Reflux in suitable solvents such as toluene or ethanol with catalysts like acids or bases to facilitate ring formation.
- Enzymatic resolution can be employed to obtain optically pure enantiomers, as described in European patent EP0614986A1, which utilizes enzymatic hydrolysis with lipases or proteases to selectively hydrolyze one enantiomer, enriching the other.
Introduction of the Chlorosulfonyl Group
- Chlorosulfonyl derivatives are introduced via sulfonylation using chlorosulfonic acid or related reagents.
- Alternatively, thionyl chloride can convert sulfonic acids into chlorosulfonyl chlorides.
- Sulfonylation: The piperidine core is reacted with chlorosulfonic acid (ClSO₂OH) under controlled temperature (0–5°C) to prevent overreaction.
- Chlorination: If starting from sulfonic acids, thionyl chloride can be used to generate the chlorosulfonyl group selectively.
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 0°C to 25°C | To control reactivity and prevent side reactions |
| Solvent | Dichloromethane or chloroform | Inert solvents that stabilize intermediates |
| Reaction Time | 1–4 hours | Monitored via TLC or NMR |
Ethyl 1-(piperidine-2-carboxylate) + chlorosulfonic acid → this compound + HCl
Purification and Characterization
- The crude product is washed with water to remove residual acids.
- Organic layers are dried over magnesium sulfate, filtered, and concentrated.
- Purification can be achieved via recrystallization or chromatography.
Enzymatic Resolution for Chirality Control
Based on patent EP0614986A1, enzymatic methods can be employed to obtain optically pure (2R-trans) isomers:
- Dissolve racemic ethyl 4-methylpiperidine-2-carboxylate in an organic solvent such as tert-butyl methyl ether.
- Add buffer solution (pH 7.4) and specific lipases (e.g., lipase AY, N, or M Amano).
- Maintain temperature (20–37°C) and monitor reaction progress using high-performance liquid chromatography (HPLC).
- The enzyme selectively hydrolyzes the (2S-trans) enantiomer, leaving the (2R-trans) intact.
- Isolate the pure enantiomer via extraction, filtration, and recrystallization.
Data Tables Summarizing Key Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Ring formation | Ethyl isonipecotate | Toluene | Reflux (~110°C) | 2–4 hours | 80–97% | Commercially available or synthesized via cyclization |
| Sulfonylation | Chlorosulfonic acid | Dichloromethane | 0–5°C | 1–4 hours | 75–85% | Controlled addition to prevent overreaction |
| Enzymatic resolution | Lipase enzymes | Tert-butyl methyl ether | 20–37°C | 4–25 hours | 98–99% enantiomeric excess | Monitored by chiral HPLC |
Summary of Literature and Patent Insights
- Enzymatic resolution techniques provide high enantiomeric purity and are scalable for industrial synthesis.
- Chlorosulfonylation requires precise temperature control to prevent side reactions and over-chlorination.
- Patents such as EP0614986A1 and CA2881935A1 highlight the importance of avoiding dimer impurities and optimizing yields via process modifications like reagent selection and reaction condition optimization.
- The combination of enzymatic resolution with traditional chlorosulfonylation offers a promising route for synthesizing This compound efficiently and safely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(chlorosulfonyl)piperidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group, with common reagents including hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
Ethyl 1-(chlorosulfonyl)piperidine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays and studies to investigate protein interactions and functions.
Medicine: Research into potential therapeutic applications, including the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-(chlorosulfonyl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of these molecules, making it useful in biochemical research and drug development.
Comparison with Similar Compounds
Research Findings and Trends
- Diastereomer Formation : Hydrogenation of related oximes (e.g., ) produces diastereomers with distinct NMR profiles, suggesting similar stereochemical outcomes in the target compound’s derivatives .
- High-Yield Sulfonylation : Methods in achieve >95% yields for aryl sulfonyl derivatives, highlighting efficient protocols adaptable to chlorosulfonyl analogs .
- Thermal Stability : Chlorosulfonyl compounds require low-temperature storage to prevent decomposition, whereas hydrochlorides are more stable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
